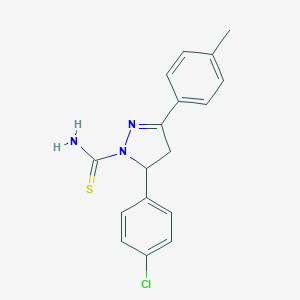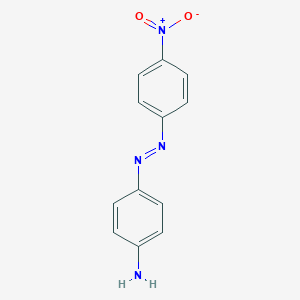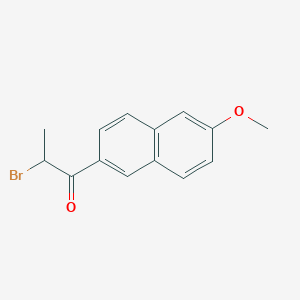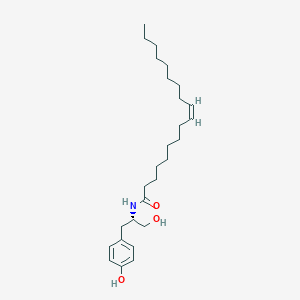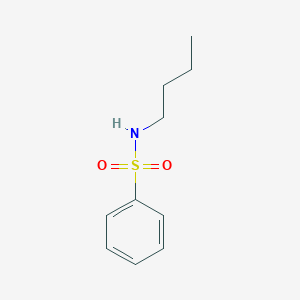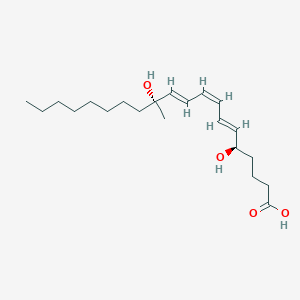
12-Methylleukotriene B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylleukotriene B3 (12-MLTB3) is a bioactive lipid mediator that belongs to the leukotriene family. It is a potent inflammatory mediator that is involved in various physiological and pathological processes. 12-MLTB3 is synthesized by the action of 5-lipoxygenase on arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes.
Mécanisme D'action
12-Methylleukotriene B3 exerts its biological effects by binding to specific receptors on target cells. It primarily binds to the CysLT1 receptor, which is a G protein-coupled receptor. The activation of the CysLT1 receptor leads to the activation of various intracellular signaling pathways, resulting in the release of pro-inflammatory cytokines, chemokines, and other mediators.
Effets Biochimiques Et Physiologiques
12-Methylleukotriene B3 has been shown to induce various biochemical and physiological effects in target cells. It is a potent bronchoconstrictor and is implicated in the pathogenesis of asthma. It also induces smooth muscle contraction, vascular permeability, and mucus secretion. In addition, it is involved in the regulation of immune cell function and the modulation of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 12-Methylleukotriene B3 in lab experiments has several advantages and limitations. One advantage is its potency and specificity in inducing inflammatory responses, which makes it a useful tool for studying the mechanisms of inflammation. However, its instability and short half-life limit its use in in vivo experiments, and the lack of specific inhibitors for 12-Methylleukotriene B3 receptors hinders the study of its downstream signaling pathways.
Orientations Futures
Future research on 12-Methylleukotriene B3 should focus on the development of specific inhibitors for its receptors and downstream signaling pathways. This would enable the study of its role in various diseases and facilitate the development of novel therapeutic targets. In addition, the use of advanced imaging techniques and genetic manipulation tools could provide further insights into its biological functions and mechanisms of action.
Méthodes De Synthèse
The synthesis of 12-Methylleukotriene B3 involves the enzymatic conversion of arachidonic acid by the enzyme 5-lipoxygenase. Arachidonic acid is first oxidized to form 5-hydroxyeicosatetraenoic acid (5-HETE) by the action of 5-lipoxygenase. 5-HETE is then further oxidized to form 12-Methylleukotriene B3.
Applications De Recherche Scientifique
12-Methylleukotriene B3 has been extensively studied in scientific research due to its potent inflammatory properties. It has been shown to play a role in various physiological and pathological processes such as asthma, allergic rhinitis, and inflammatory bowel disease. It is also implicated in the pathogenesis of cardiovascular diseases and cancer.
Propriétés
Numéro CAS |
148504-32-9 |
|---|---|
Nom du produit |
12-Methylleukotriene B3 |
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |
Clé InChI |
QGNHHEMELCDLOF-SPBBVZBHSA-N |
SMILES isomérique |
CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Synonymes |
12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



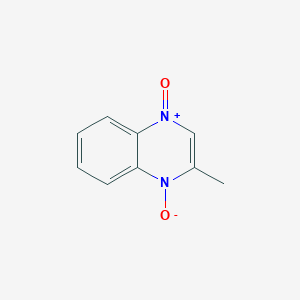
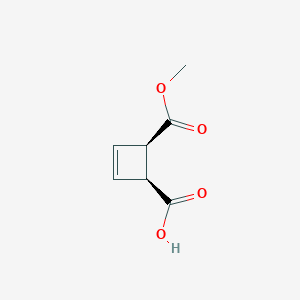
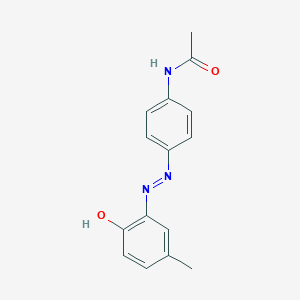
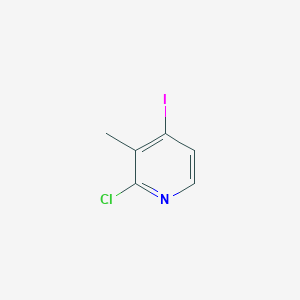
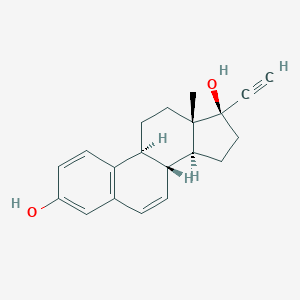
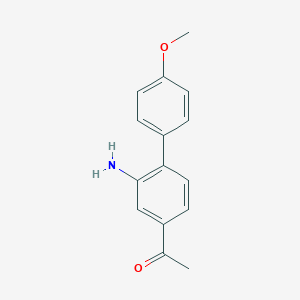
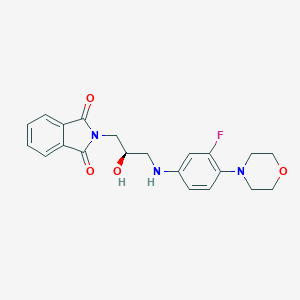
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
